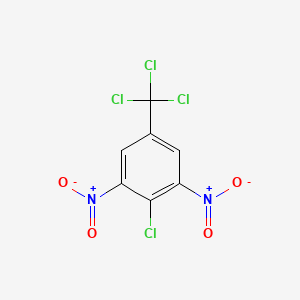

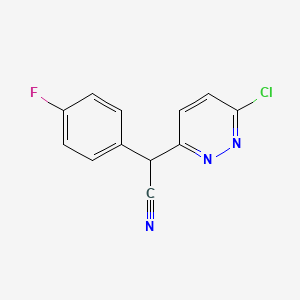

![molecular formula C29H35N3 B6331098 2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine CAS No. 204203-17-8](/img/structure/B6331098.png)

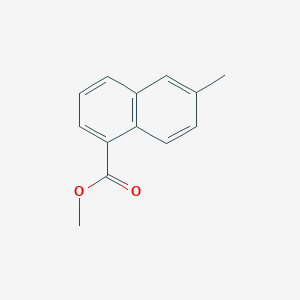

2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine

Descripción general

Descripción

2,6-Bis-[1-(2-tert-butylphenylimino)-ethyl]pyridine (2,6-BTBP) is an organophosphorus compound that has been widely studied in recent years. It is an important intermediate in the synthesis of a variety of organic compounds and has been used in a number of scientific research applications.

Aplicaciones Científicas De Investigación

1. Enhancing Thermal Stability and Activity in Polymer Production

Research conducted by Mahmood et al. (2018) explored the use of unsymmetrical ligands, including 2,6-bis(1-(2,6-dibenzhydryl-4-tert-butylphenylimino)ethyl)pyridine, in improving thermal stability and activity of ferrous precatalysts for the production of polyethylene. This study highlighted the potential of such ligands in enhancing the performance of precatalysts used in polymer manufacturing processes (Mahmood et al., 2018).

2. Contribution to Luminescent Properties in Metal Complexes

Fan et al. (2004) investigated the luminescent properties of various cadmium(II) complexes, including those with 2,6-bis[1-(phenylimino)ethyl]pyridine. The study revealed that these complexes exhibit luminescent emissions, indicating the significance of such ligands in developing materials with unique optical properties (Fan et al., 2004).

3. Catalyzing Polymerization Processes

Abu-Surrah et al. (2011) explored the use of iron(II) complexes with 2,6-bis[(imino)ethyl]pyridine-Schiff base ligands in atom transfer radical polymerization of (meth)acrylate monomers. The complexes demonstrated efficient catalysis, producing polymers with controlled structures and low molecular weight distributions (Abu-Surrah et al., 2011).

4. Role in Catalysis for Organic Synthesis

Bianchini and Lee (2000) described the use of 2,6-bis(imino)pyridyl ligands in ruthenium(II) complexes, which were efficient catalysts for the cyclopropanation of styrene. This work highlights the utility of such ligands in facilitating important reactions in organic synthesis (Bianchini and Lee, 2000).

5. Enhancing Fluorescent Emission in Zinc(II) Complexes

Fan et al. (2005) synthesized zinc(II) complexes with 2,6-bis[1-(2,6-diisopropylphenylimino)ethyl]pyridine, demonstrating that these complexes exhibit blue luminescence. The study suggests the potential of these ligands in enhancing the fluorescent emission of metal complexes (Fan et al., 2005).

Propiedades

IUPAC Name |

N-(2-tert-butylphenyl)-1-[6-[N-(2-tert-butylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35N3/c1-20(30-26-16-11-9-14-22(26)28(3,4)5)24-18-13-19-25(32-24)21(2)31-27-17-12-10-15-23(27)29(6,7)8/h9-19H,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDJXUNXXZJTMDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NC1=CC=CC=C1C(C)(C)C)C2=NC(=CC=C2)C(=NC3=CC=CC=C3C(C)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Bis[1-(2-tert-butylphenylimino)ethyl]pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(5-Methyl-1,3-thiazol-2-yl)methyl]amine dihydrochloride](/img/structure/B6331028.png)

![[(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]amine dihydrochloride](/img/structure/B6331050.png)